molecular formula C19H34O4 B14696681 2-(Pentadec-1-EN-1-YL)butanedioic acid CAS No. 27236-73-3

2-(Pentadec-1-EN-1-YL)butanedioic acid

Cat. No.: B14696681
CAS No.: 27236-73-3
M. Wt: 326.5 g/mol
InChI Key: DXPLEDYRQHTBDJ-UHFFFAOYSA-N
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Description

2-(Pentadec-1-EN-1-YL)butanedioic acid is an organic compound with the molecular formula C19H34O4 It is characterized by a long hydrocarbon chain with a double bond and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentadec-1-EN-1-YL)butanedioic acid typically involves the reaction of pentadec-1-ene with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the maleic anhydride to the double bond of pentadec-1-ene. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pentadec-1-EN-1-YL)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated hydrocarbons and other substituted derivatives.

Scientific Research Applications

2-(Pentadec-1-EN-1-YL)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentadec-1-EN-1-YL)butanedioic acid involves its interaction with specific molecular targets. The double bond in the hydrocarbon chain allows for various chemical modifications, which can alter its biological activity. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexadec-1-EN-1-YL)butanedioic acid
  • 2-(Heptadec-1-EN-1-YL)butanedioic acid
  • 2-(Octadec-1-EN-1-YL)butanedioic acid

Uniqueness

2-(Pentadec-1-EN-1-YL)butanedioic acid is unique due to its specific chain length and the position of the double bond. This structural feature influences its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it suitable for specific industrial and research applications.

Properties

CAS No.

27236-73-3

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

2-pentadec-1-enylbutanedioic acid

InChI

InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16-18(20)21/h14-15,17H,2-13,16H2,1H3,(H,20,21)(H,22,23)

InChI Key

DXPLEDYRQHTBDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O

Origin of Product

United States

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